An In-Depth Technical Guide to 7,8-Dihydro-1,6-naphthyridin-3-amine: Structure, Properties, and Synthetic Methodologies
An In-Depth Technical Guide to 7,8-Dihydro-1,6-naphthyridin-3-amine: Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 7,8-Dihydro-1,6-naphthyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry. This document delves into its chemical structure, molecular weight, and key physicochemical properties. Furthermore, it outlines a representative synthetic protocol and discusses the broader significance of the naphthyridine scaffold in drug discovery.
Core Molecular Attributes of 7,8-Dihydro-1,6-naphthyridin-3-amine
The nomenclature for dihydrogenated naphthyridines can sometimes be ambiguous. For the purpose of this guide, "7,8-Dihydro-1,6-naphthyridin-3-amine" refers to the more systematically named 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine . This clarification is crucial for accurate database searches and unambiguous scientific communication.
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine | [1] |
| CAS Number | 948306-78-3 | [1] |
| Molecular Formula | C₈H₁₁N₃ | [1] |
| Molecular Weight | 149.19 g/mol | Calculated from Molecular Formula |
| Canonical SMILES | C1NC2=CC(N)=CN=C2C1 | Derived from structure |
| InChI Key | WQOCIAIXVFNOKT-UHFFFAOYSA-N | [2] |
| Appearance | Typically a solid powder | General observation for similar compounds |
The molecular structure of 7,8-Dihydro-1,6-naphthyridin-3-amine consists of a dihydropyridine ring fused to a pyridine ring, with an amine substituent on the pyridine ring. This arrangement of nitrogen atoms and the partially saturated ring system imparts specific electronic and conformational properties that are attractive for molecular design in drug discovery.
The Naphthyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,6-naphthyridine core is a recognized "privileged structure" in medicinal chemistry. Its derivatives have been investigated for a wide range of therapeutic applications, demonstrating the versatility of this heterocyclic system. The nitrogen atoms in the bicyclic structure can act as hydrogen bond acceptors, while the amino group at the 3-position provides a key hydrogen bond donor and a site for further chemical modification.
Derivatives of the broader naphthyridine family have shown promise as inhibitors of various enzymes and receptors. For instance, related 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones have been explored as potent phosphodiesterase type 4 (PDE4) inhibitors for the treatment of inflammatory diseases.[3][4] Furthermore, the 1,8-naphthyridine scaffold, a close structural isomer, has been extensively studied for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5]
The partially saturated nature of the 7,8-dihydro-1,6-naphthyridine core provides a three-dimensional character that can be advantageous for achieving high-affinity and selective binding to biological targets compared to its fully aromatic counterparts.
Synthetic Approaches to the Tetrahydro-1,6-naphthyridine Core
The following diagram illustrates a plausible synthetic pathway, highlighting the key chemical transformations.
Caption: Conceptual workflow for the synthesis of 7,8-Dihydro-1,6-naphthyridin-3-amine.
Representative Experimental Protocol
The following is a hypothetical, yet plausible, multi-step protocol for the synthesis of 7,8-Dihydro-1,6-naphthyridin-3-amine, adapted from synthetic methods for analogous compounds.[6][7]
Step 1: Construction of the Naphthyridine Core
A substituted pyridine, such as a 2-chloro-3-formyl-5-nitropyridine, can be reacted with a suitable three-carbon synthon, like acetone, in a condensation reaction to form the bicyclic 1,6-naphthyridine ring system.
Step 2: Reduction of the Pyridine Ring
The newly formed naphthyridine ring can be selectively reduced. For instance, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere would yield the 5,6,7,8-tetrahydro-1,6-naphthyridine core.
Step 3: Introduction of the Amino Group
If not already present on the starting pyridine, the amino group can be introduced at the 3-position. A common method is the nitration of the aromatic ring, followed by the reduction of the nitro group to an amine using a reducing agent like tin(II) chloride or catalytic hydrogenation.
Step 4: Purification and Characterization
The final product would be purified using standard techniques such as column chromatography or recrystallization. The structure and purity of 7,8-Dihydro-1,6-naphthyridin-3-amine would then be confirmed by analytical methods including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the proton and carbon framework of the molecule.
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Mass Spectrometry (MS): To confirm the molecular weight.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Applications in Drug Discovery and Development
The structural features of 7,8-Dihydro-1,6-naphthyridin-3-amine make it an attractive scaffold for the design of novel therapeutic agents. The primary amino group serves as a versatile handle for the introduction of various substituents, allowing for the systematic exploration of the structure-activity relationship (SAR) against a given biological target.
The logical progression of utilizing this core in a drug discovery program is outlined below.
Caption: A typical workflow for the utilization of the 7,8-Dihydro-1,6-naphthyridin-3-amine scaffold in a drug discovery program.
Researchers can leverage the synthetic accessibility of this core to generate a library of derivatives for screening against a panel of biological targets. The insights gained from such screening campaigns can guide the iterative process of lead optimization, ultimately leading to the identification of potent and selective drug candidates.
Conclusion
7,8-Dihydro-1,6-naphthyridin-3-amine represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Its unique structural and electronic properties, combined with the proven track record of the broader naphthyridine family in medicinal chemistry, make it a compelling starting point for drug discovery programs targeting a wide range of diseases. Further investigation into the synthesis and biological evaluation of derivatives based on this scaffold is warranted to fully explore its therapeutic potential.
References
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Roberts, R. S., et al. (2018). 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors: Structural Biology and Structure–Activity Relationships. Journal of Medicinal Chemistry, 61(6), 2472–2489. Available from: [Link]
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NextSDS. 3-amino-5,6,7,8-tetrahydro-[6]naphthyridine. Available from: [Link]
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PubChemLite. 5,6,7,8-tetrahydro-1,6-naphthyridin-4-amine dihydrochloride. Available from: [Link]
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Díaz-Gavilán, M., et al. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 27(11), 3485. Available from: [Link]
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Duggan, M. E., et al. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. The Journal of Organic Chemistry, 69(25), 8853–8856. Available from: [Link]
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Pal, A., et al. (2019). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences, 11(1), 17-37. Available from: [Link]
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